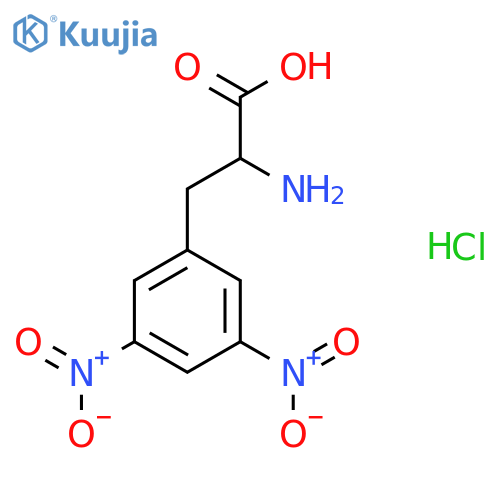

Cas no 2228110-26-5 (2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride)

2228110-26-5 structure

商品名:2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

- 2-Amino-3-(3,5-dinitrophenyl)propanoic acid;hydrochloride

- EN300-1725201

- 2228110-26-5

-

- インチ: 1S/C9H9N3O6.ClH/c10-8(9(13)14)3-5-1-6(11(15)16)4-7(2-5)12(17)18;/h1-2,4,8H,3,10H2,(H,13,14);1H

- InChIKey: RGCIPJSHOKSIFE-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C(CC1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N)=O

計算された属性

- せいみつぶんしりょう: 291.0258127g/mol

- どういたいしつりょう: 291.0258127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 327

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 155Ų

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1725201-1.0g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 1g |

$671.0 | 2023-06-04 | |

| Enamine | EN300-1725201-0.25g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 0.25g |

$331.0 | 2023-09-20 | |

| Enamine | EN300-1725201-10.0g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 10g |

$2884.0 | 2023-06-04 | |

| Enamine | EN300-1725201-1g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 1g |

$671.0 | 2023-09-20 | |

| Enamine | EN300-1725201-5g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 5g |

$1945.0 | 2023-09-20 | |

| 1PlusChem | 1P01FIRN-10g |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 10g |

$3627.00 | 2023-12-18 | |

| Aaron | AR01FIZZ-50mg |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 50mg |

$239.00 | 2025-02-11 | |

| A2B Chem LLC | AY02979-50mg |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 50mg |

$199.00 | 2024-04-20 | |

| A2B Chem LLC | AY02979-100mg |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 100mg |

$280.00 | 2024-04-20 | |

| 1PlusChem | 1P01FIRN-250mg |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride |

2228110-26-5 | 95% | 250mg |

$471.00 | 2023-12-18 |

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2228110-26-5 (2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量